DCC-3116 Kinase Selectivity Profile: 30-Fold and 100-Fold Clean Windows vs. MRT68921 and SBI-0206965
DCC-3116 exhibits a uniquely clean kinase selectivity profile relative to other ULK-targeting compounds. In kinase panel screening, DCC-3116 inhibited no other kinases within 30-fold of ULK potency and only 5 kinases within 100-fold [1]. This represents a quantifiable selectivity advantage over tool compounds such as MRT68921, which despite its higher biochemical potency on ULK1/2 (IC50 2.9/1.1 nM) has not been characterized with comparable kinome-wide selectivity data . The 30-fold clean window provides researchers with a defined margin for interpreting on-target versus off-target cellular effects.
| Evidence Dimension | Kinase selectivity (number of kinases inhibited within specified fold of ULK potency) |
|---|---|
| Target Compound Data | 0 kinases within 30-fold of ULK potency; 5 kinases within 100-fold |
| Comparator Or Baseline | MRT68921: selectivity panel data not publicly available; SBI-0206965: approximately 7-fold selective for ULK1 over ULK2 only (no broader kinome data available) |
| Quantified Difference | 30-fold clean window established; 100-fold window contains only 5 off-target kinases |
| Conditions | Kinase panel screening against diverse kinase panel (specific panel composition not disclosed in public abstracts) |
Why This Matters
A defined 30-fold selectivity window allows researchers to confidently attribute observed cellular phenotypes to ULK1/2 inhibition rather than off-target kinase engagement, reducing experimental confounding.
- [1] Smith BD, Vogeti L, Gupta A, et al. Abstract B129: Preclinical studies with DCC-3116, an ULK kinase inhibitor designed to inhibit autophagy as a potential strategy to address mutant RAS cancers. Mol Cancer Ther. 2019;18(12_Suppl):B129. View Source
